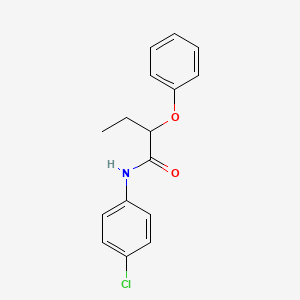

N-(4-chlorophenyl)-2-phenoxybutanamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERFVIJJAMHPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-chlorophenyl)-2-phenoxybutanamide typically begins with 4-chloroaniline and 2-phenoxybutanoic acid.

Reaction Steps:

Reaction Conditions: The acylation reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-chlorophenyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amine and alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: N-(4-chlorophenyl)-2-phenoxybutanamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology:

Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

Industry:

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: N-(4-chlorophenyl)-2-phenoxybutanamide may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Signal Transduction: The compound can interfere with cellular signaling pathways, potentially leading to altered cellular responses and functions.

Comparison with Similar Compounds

Substituted Phenyl Acetamides/Butanamides

Key Compounds :

- N-(4-Fluorophenyl)-2-chloroacetamide (): Features a 4-fluorophenyl group and a chloroacetamide chain. The electron-withdrawing fluorine atom enhances polarity compared to the 4-chlorophenyl analog. This compound serves as an intermediate for synthesizing heterocycles like quinolin-8-yloxy acetamides .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Incorporates a nitro group (electron-withdrawing) and methylsulfonyl moiety, which increase reactivity in substitution reactions. The nitro group induces torsional strain, affecting molecular packing .

Comparison :

- Electronic Effects : The 4-chlorophenyl group in the target compound is less polar than the 4-fluoro or nitro-substituted analogs but offers moderate electron-withdrawing effects.

Hydroxamic Acid Derivatives

Key Compounds :

Comparison :

- Biological Activity : Hydroxamic acids exhibit metal-chelating properties, whereas the target compound’s amide group may favor hydrogen bonding with biological targets.

Heterocyclic Derivatives

Key Compounds :

- 4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidinylsulfonyl)phenyl]butanamide (): Features a pyrrolidinylsulfonyl group, enhancing solubility via polar interactions. The 4-chloro-2-methylphenoxy substituent increases steric hindrance compared to the target’s unsubstituted phenoxy group .

- (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (): A triazine-containing antifungal agent with a para-substituted aromatic ring. The free -NH- linker and heterocycle are critical for activity against C. albicans .

Comparison :

- Structural Complexity : The target compound lacks heterocyclic rings but shares the para-substituted aromatic motif, which is associated with antifungal activity in related molecules.

- Solubility: The pyrrolidinylsulfonyl group in improves aqueous solubility, whereas the target’s phenoxy group may reduce it.

Physicochemical and Spectroscopic Properties

Key Insights :

- Hydrogen Bonding: Crystallographic studies on N-(4-fluorophenyl)-2-chloroacetamide () reveal intermolecular N—H···O bonds, which stabilize crystal packing. The target compound’s phenoxy group may participate in similar interactions .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-phenoxybutanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenylamine with phenoxybutanoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and base (e.g., triethylamine) are critical for controlling reaction kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with monitoring by TLC. Yield optimization requires temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of the amine .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for chlorophenyl; δ 6.8–7.1 ppm for phenoxy), the methylene group adjacent to the amide (δ 3.2–3.5 ppm), and the butanamide backbone (δ 1.6–2.1 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm the core structure. Discrepancies in these regions may indicate incomplete reactions or byproducts .

Q. What strategies are effective in resolving solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Use polar aprotic solvents (DMSO or DMF) for stock solutions, followed by dilution in assay buffers (PBS or saline). Sonication or mild heating (≤40°C) aids dissolution. For hydrophobic interactions, consider cyclodextrin-based encapsulation or surfactant additives (e.g., Tween-80) to maintain colloidal stability .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

Target Selection : Prioritize proteins with known affinity for chlorophenyl or phenoxy motifs (e.g., cytochrome P450 or kinase families).

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model ligand-receptor binding.

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Adjust protonation states of the amide group to reflect physiological pH .

Q. What experimental designs address contradictory bioactivity data across cell lines or animal models?

- Methodological Answer :

- Data Triangulation : Combine in vitro (e.g., MTT assay) and in vivo (e.g., xenograft models) studies to assess dose-response consistency.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.

- Cofactor Interference : Test for off-target effects via RNA-seq or proteomic profiling to uncover pathways influenced by the compound .

Q. How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model electron density distribution, showing the electron-withdrawing effect of the chlorine atom on the aromatic ring.

- Hammett Analysis : Correlate substituent σ values with reaction rates in nucleophilic acyl substitution or photodegradation studies. Experimental validation via cyclic voltammetry quantifies redox potentials .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀ determination. Assess goodness-of-fit via R² and residual plots. Bootstrap resampling (≥1000 iterations) ensures confidence interval robustness .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds). Compare with Cambridge Structural Database entries for analogous chlorophenyl amides. Refinement software (SHELXL) validates thermal parameters and occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.